Boc-C16-COOH Boc-C16-COOH
Brand Name: Vulcanchem
CAS No.: 843666-40-0
VCID: VC21540772
InChI: InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
SMILES: Array
Molecular Formula: C22H42O4
Molecular Weight: 370.6 g/mol

Boc-C16-COOH

CAS No.: 843666-40-0

Cat. No.: VC21540772

Molecular Formula: C22H42O4

Molecular Weight: 370.6 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Boc-C16-COOH - 843666-40-0

Specification

CAS No. 843666-40-0
Molecular Formula C22H42O4
Molecular Weight 370.6 g/mol
IUPAC Name 18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoic acid
Standard InChI InChI=1S/C22H42O4/c1-22(2,3)26-21(25)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(23)24/h4-19H2,1-3H3,(H,23,24)
Standard InChI Key WDUQJXKBWRNMKI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification Parameters

18-(tert-Butoxy)-18-oxooctadecanoic acid is an organic compound with several alternative names in scientific and commercial contexts. The compound features a long carbon chain with specific functional groups that contribute to its chemical versatility.

Table 1: Identification Parameters

ParameterValue
Chemical FormulaC₂₂H₄₂O₄
Molecular Weight370.57 g/mol
CAS Number843666-40-0
Synonymstert-Butyl Hydrogen Octadecanedioate, Mono-tert-butyl Octadecanedioate, tBu ester-C16-acid, Octadecanedioic acid Mono-tert-butyl ester, Boc-C16-COOH

The compound uniquely combines a long carbon chain with specific functional groups at terminal positions, creating a molecule with versatile chemistry potential. This structural arrangement contributes significantly to its utility in various synthetic applications .

Structural Features and Functional Groups

The molecular architecture of 18-(tert-butoxy)-18-oxooctadecanoic acid includes several key functional components that determine its chemical behavior. The compound contains an eighteen-carbon chain backbone with specialized terminal functionalities that dictate its reactivity patterns.

The molecule comprises three critical functional groups:

  • A carboxylic acid group (-COOH) at one terminus, providing acidic properties and serving as a reactive site for various transformations

  • A tert-butoxy group (C(CH₃)₃O-) at the opposite end, functioning as a protecting group for the second carboxylic acid

  • An oxo group (carbonyl, C=O) adjacent to the tert-butoxy group, creating an ester linkage

These structural elements create a bifunctional molecule with differential reactivity at each end, making it particularly valuable for sequential chemical modifications and as a linker in complex syntheses .

Physical and Chemical Properties

Physical Characteristics

18-(tert-Butoxy)-18-oxooctadecanoic acid presents as a white to almost white crystalline solid or powder under standard conditions. The physical state and appearance are important considerations for handling and application purposes .

Table 2: Physical Properties

PropertyValue/Description
Physical StateWhite to almost white powder or crystal
Melting Point66.0 to 70.0°C
AppearanceCrystalline solid
Recommended Storage2-8°C, in cool, dark place; protected from direct light

The compound's solid-state properties and moderate melting point make it relatively straightforward to handle in laboratory settings while requiring specific storage conditions to maintain stability and purity .

Chemical Reactivity

The chemical behavior of 18-(tert-butoxy)-18-oxooctadecanoic acid is largely determined by its functional group chemistry. The molecule exhibits differentiated reactivity at its termini, enabling selective transformations.

The carboxylic acid group readily undergoes typical carboxylic acid reactions, including:

  • Formation of esters through condensation with alcohols

  • Creation of amide bonds through reaction with amines

  • Potential for activation and subsequent functionalization

Meanwhile, the tert-butoxy group serves as a protecting group that can be selectively removed under acidic conditions, revealing another carboxylic acid functionality. This orthogonal protection strategy enables controlled sequential reactions in multi-step synthesis protocols .

SupplierProduct CodePurity GradePackage Sizes
TCI AmericaB5928≥95.0% (by GC, titration analysis)250mg, 1g
AmbeedA149028898%1g, 5g, 25g, 100g
AxisPharmNot specifiedNot specifiedCustom synthesis available

The compound is predominantly marketed for research purposes, with purity levels typically ranging from 95.0% to 98.0% as determined by gas chromatography and titration analysis .

Quality Control Parameters

Quality control for commercially available 18-(tert-butoxy)-18-oxooctadecanoic acid typically includes several analytical methods to ensure both identity and purity. These specifications are critical for research applications where consistent performance is essential.

Key quality control parameters include:

  • Gas chromatography (GC) purity assessment (minimum 95.0%)

  • Neutralization titration for functional group verification (minimum 95.0%)

  • Melting point determination (66.0-70.0°C)

  • Physical appearance inspection

These standardized quality control measures ensure batch-to-batch consistency and reliability in research applications where precise chemical behavior is required.

Applications in Chemical Research

Role as a Bifunctional Linker

The primary utility of 18-(tert-butoxy)-18-oxooctadecanoic acid lies in its function as a specialized linker molecule in organic synthesis. Its bifunctional nature allows it to connect two different chemical entities through distinct chemical transformations.

As a linker, the compound offers several advantageous features:

  • A lengthy carbon chain (C18) providing significant spatial separation between connected entities

  • Orthogonal reactivity at each terminus allowing controlled sequential reactions

  • Enhanced lipophilicity for applications requiring membrane compatibility or hydrophobic domains

These properties make it particularly valuable in applications where spatial separation between functional components is necessary while maintaining a defined molecular architecture .

Peptide Chemistry Applications

Evidence from the search results indicates that 18-(tert-butoxy)-18-oxooctadecanoic acid has specific applications in peptide synthesis protocols. The compound has been utilized in solid-phase peptide synthesis sequences as demonstrated by reaction protocols in the literature.

In peptide chemistry, it serves multiple functions:

  • As a spacing element between functional peptide domains

  • For introducing carboxylic acid functionality at specific positions

  • As part of complex linker systems in conjunction with other spacer molecules

The synthetic protocol outlined in search result demonstrates its integration into peptide synthesis workflows, where it was coupled to resin-bound peptides using standard coupling reagents like TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of base .

Protecting Group Strategy

The tert-butyl ester functionality in 18-(tert-butoxy)-18-oxooctadecanoic acid represents a common protecting group strategy in organic synthesis. This protection approach allows for selective reactivity control during multi-step synthetic sequences.

The compound's protection strategy offers:

  • Acid-labile tert-butyl protection that can be selectively removed

  • Maintained reactivity at the free carboxylic acid position

  • Potential for sequential deprotection and functionalization

This protection pattern is particularly valuable in complex synthesis projects where multiple reactive functional groups must be manipulated in a controlled sequence rather than simultaneously .

Synthetic Approaches

Reactivity Considerations

When designing synthetic routes involving 18-(tert-butoxy)-18-oxooctadecanoic acid, several reactivity considerations should be addressed:

  • The carboxylic acid requires activation (via coupling reagents) for efficient amide or ester formation

  • The tert-butyl ester is susceptible to acidic cleavage conditions (typically TFA in organic solvents)

  • The long aliphatic chain may influence solubility and reaction kinetics

ParameterRecommendation
Temperature2-8°C (refrigerated)
Light ExposureProtected from direct light
EnvironmentCool and dark place
ContainerTightly sealed to prevent moisture ingress
Special PrecautionsResearch use only; handle with appropriate PPE

Related Compounds and Derivatives

Structural Analogs

18-(tert-Butoxy)-18-oxooctadecanoic acid belongs to a broader family of mono-protected dicarboxylic acids that vary primarily in carbon chain length. These structural analogs share similar chemical properties while offering different spatial dimensions.

Notable structural analogs include:

  • 22-(tert-Butoxy)-22-oxodocosanoic acid (C22 variant)

  • 19-(tert-Butoxy)-19-oxononadecanoic acid (C19 variant)

  • 11-(tert-Butoxy)-11-oxoundecanoic acid (C11 variant)

  • 10-(tert-Butoxy)-10-oxodecanoic acid (C10 variant)

  • 9-(tert-Butoxy)-9-oxononanoic acid (C9 variant)

  • 8-(tert-Butoxy)-8-oxooctanoic acid (C8 variant)

  • 7-(tert-Butoxy)-7-oxoheptanoic acid (C7 variant)

  • 4-(tert-Butoxy)-4-oxobutanoic acid (C4 variant)

This family of compounds provides options for selecting the optimal chain length for specific applications, allowing fine-tuning of distance parameters in molecular design .

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